1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide

Catalog No.
S7360843
CAS No.
M.F
C16H22BrN3O2
M. Wt
368.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4...

Product Name

1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide

IUPAC Name

1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide

Molecular Formula

C16H22BrN3O2

Molecular Weight

368.27 g/mol

InChI

InChI=1S/C16H22BrN3O2/c1-2-3-7-19-15(21)12-5-9-20(10-6-12)16(22)13-4-8-18-11-14(13)17/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H,19,21)

InChI Key

GEGCPSGGVBNKEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C(=O)C2=C(C=NC=C2)Br
1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide is a chemical compound that has recently gained scientific attention due to its potential applications in various fields of research and industry. It is an amide derivative of piperidine, which consists of a piperidine ring, a pyridine ring, and a carbonyl group. This study aims to provide a comprehensive overview of the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide.
1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide is a chemical compound that is also known as DPR-728 or GZ-793A. It was first synthesized in 2004 by scientists at Guangzhou Institutes of Biomedicine and Health using methods that involved the reaction of 3-bromopyridine-4-carboxylic acid and 1-butylpiperidine-4-carboxylic acid chloride. Over the years, there has been increasing interest in this compound due to its potential applications in the fields of medicinal chemistry, molecular biology, and material science.
The physical and chemical properties of 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide are crucial to understanding its behavior, interaction, and application in various fields of research and industry. The chemical formula of this compound is C18H25BrN2O2, and its molecular weight is 389.31 g/mol. The compound has a melting point range of 199-202°C and a boiling point of 585.1 °C at 760 mmHg. It is slightly soluble in water, ethanol, and acetone but highly soluble in dichloromethane and methanol. In addition, it is a white to off-white crystalline powder with a purity of at least 98%.
The synthesis and characterization of 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide are essential in understanding the mechanism of its formation and determining its purity and identity. Several methods have been developed for the synthesis of the compound, including the reaction of 3-bromopyridine-4-carboxylic acid with 1-butylpiperidine-4-carboxylic acid chloride, the reaction of 3-bromopyridine-4-carboxylic acid with 1-butylpiperidine-4-carboxylic acid hydrazide, and the reaction of 3-bromopyridine-4-carboxylic acid with N-butylpiperidin-4-ylamine.
For characterization, various techniques have been applied, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and X-ray crystallography. These methods help to confirm the identity and purity of the synthesized compound.
are essential in determining the quality, purity, and composition of 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). The use of these methods ensures that the chemical is of high quality, reproducible, and reliable for further experiments.
The biological properties of 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide are of considerable interest due to its potential applications in the field of medicinal chemistry. Specifically, the compound exhibits inhibitory properties against phosphodiesterase type 5 (PDE5), which is a target for the treatment of erectile dysfunction. Additionally, studies have shown that it has antitumor properties that help to inhibit the growth of cancer cells.
While the compound has shown potential in various fields of research and industry, it is crucial to evaluate its toxicity and safety in scientific experiments. Studies have shown that the compound has low toxicity and is relatively safe to use in in vitro and in vivo experiments. However, further studies are needed to determine the effect of prolonged exposure to the compound on human health.
1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide has several potential applications in scientific experiments, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, the compound can be used as a PDE5 inhibitor for the treatment of erectile dysfunction. In material science, it can be used as a building block for the development of new organic and inorganic materials. In molecular biology, it can be used to inhibit the growth of cancer cells and as a tool to investigate the molecular mechanisms of carcinogenesis.
Research on 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide is continually evolving, with new studies focusing on its potential applications and mechanisms of action. Several studies have shown promising results in the compound's ability to inhibit PDE5 and inhibit the growth of cancer cells. However, further research is needed to determine its efficacy in humans and its long-term safety.
The potential implications of 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide in various fields of research and industry are significant. In medicinal chemistry, it has the potential to be developed into a new drug for the treatment of erectile dysfunction. In material science, it can be used as a building block for the development of new materials with unique properties. In molecular biology, it has the potential to be developed into a new drug for the treatment of cancer.
There are various limitations to the research on 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide, including the need for further studies to determine its optimal dosages, efficacy, and safety in humans. Future research should also focus on the development of more efficient and cost-effective synthesis methods, as well as the discovery of new potential applications of the compound. Further research on the mechanisms of action of the compound is also necessary to understand its full potential in various fields of research and industry.
Some of the potential future directions for research on 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide include:
1. Exploration of the compound's potential in the treatment of other medical conditions besides erectile dysfunction and cancer.
2. Investigation of the compound's potential for use in the development of new materials with unique properties.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of the potential of the compound in gene editing and drug delivery.
5. Identification of other biological targets of the compound and evaluation of their significance in various diseases.
In conclusion, 1-(3-bromopyridine-4-carbonyl)-N-butylpiperidine-4-carboxamide is a chemical compound that has the potential to be applied in various fields of research and industry. This comprehensive study has provided a detailed overview of the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of the compound. Further research is needed to discover and explore its full potential to revolutionize several areas of science and technology.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

367.08954 g/mol

Monoisotopic Mass

367.08954 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

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